(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

Overview

Description

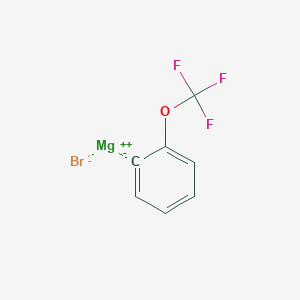

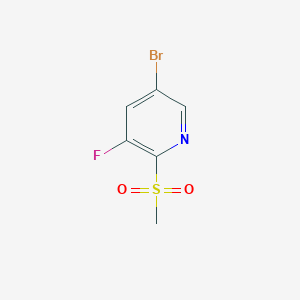

“(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF” is a Grignard reagent . It has a molecular weight of 265.31 . The product is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrF3MgO . The InChI code is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

As a Grignard reagent, this compound is commonly used in organic synthesis for the formation of carbon-carbon bonds . The specific reactions it undergoes would depend on the other reactants and conditions present.Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in 2-MeTHF . The density of the solution is 0.975 g/mL at 25 °C .Scientific Research Applications

Magnesium-based Alloys for Hydrogen Storage

Magnesium hydrides (MgH2) have been explored extensively for solid-state hydrogen storage due to their affordability, abundance, excellent reversibility, and high hydrogen storage capacity. The addition of metals to Mg-based alloys facilitates the destabilization of Mg–H bonds, enhancing the dehydrogenation process. This is crucial for developing efficient and sustainable hydrogen storage systems. Unique morphologies provide more active sites for the dissociation and recombination of H2, reducing the activation energy necessary for these processes. Future research avenues include exploring new morphological shapes of catalysts and synthesis procedures to enhance hydrogen storage capabilities of Mg-based alloys (Hitam et al., 2021).

Magnesium Alloys in Corrosion Resistance and Structural Applications

Magnesium alloys have been identified as potential materials for various applications, including aerospace, automobile, electronics, and biomedical industries, owing to their high specific strength and stiffness. However, their application is limited by their poor corrosion resistance and the high cost of production. Studies have shown that alloying magnesium can influence its microstructure and performance, including corrosion resistance. Understanding the interaction of alloying elements with magnesium and the casting processes can help in designing magnesium alloys with improved performance and durability for structural applications (Ghali et al., 2004).

Biodegradable Magnesium Alloys for Medical Applications

Magnesium and its alloys have garnered significant interest for biomedical applications due to their biodegradability and biomechanical compatibility. These materials offer a promising alternative to traditional metallic implant materials such as titanium, stainless steel, and cobalt-chromium alloys. Magnesium matrix nanocomposites (MMNCs) reinforced with nanoparticles have shown enhanced strength, high corrosion resistance, and good biocompatibility, making them suitable for biodegradable implant materials. The development of MMNCs for orthopedic applications represents a significant advancement in the field of biomaterials, providing materials that can support bone healing processes while gradually degrading to minimize long-term complications (Shahin et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMKSGPPADFSH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)OC(F)(F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

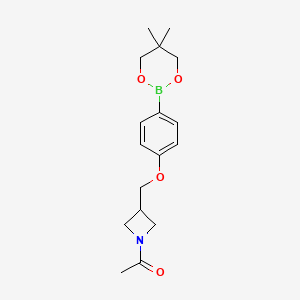

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)